An In-Depth Technical Guide to the Structure and Application of Biotin-PEG6-NH-Boc
An In-Depth Technical Guide to the Structure and Application of Biotin-PEG6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Biotin-PEG6-NH-Boc, a versatile heterobifunctional linker molecule. With its unique combination of a biotin (B1667282) moiety for affinity binding, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine group, this compound has significant utility in bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
Biotin-PEG6-NH-Boc is composed of three key functional components:
-
Biotin: A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This interaction is widely exploited for non-covalent, yet highly specific and stable, biological labeling and immobilization.
-
PEG6 (Hexaethylene Glycol) Spacer: A six-unit polyethylene glycol chain that serves as a flexible, hydrophilic linker. The PEG spacer increases the solubility of the molecule and the resulting conjugate in aqueous environments, reduces aggregation, and minimizes steric hindrance between the conjugated partners.
-
Boc-Protected Amine (NH-Boc): A primary amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive primary amine. This amine can then be used to covalently link the molecule to other molecules of interest, such as proteins, peptides, or small molecule drugs, typically through amide bond formation with a carboxylic acid or an activated ester.
The structural arrangement allows for a sequential and controlled conjugation strategy. First, the deprotected amine can be reacted with a desired molecule. Subsequently, the biotin group can be used for affinity purification, immobilization, or detection.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C29H54N4O10S | [1] |
| Molecular Weight | ~650.8 g/mol | [1] |
| CAS Number | 1292268-20-2 | [1] |
| Typical Purity | ≥98% | |
| Appearance | White to off-white solid or waxy solid | |
| Storage Conditions | -20°C for long-term storage |
Key Applications in Research and Drug Development
The primary application of Biotin-PEG6-NH-Boc is as a versatile linker in the field of bioconjugation and targeted drug delivery. Its heterobifunctional nature makes it an ideal building block for constructing more complex molecular architectures.
Role as a PROTAC Linker
Biotin-PEG6-NH-Boc is frequently utilized as a component in the synthesis of PROTACs. PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A PROTAC molecule typically consists of two active domains connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase.
In this context, a molecule like Biotin-PEG6-NH-Boc can be used to synthesize a PROTAC where the biotin serves as a versatile handle for purification or as a modular component for further functionalization, while the deprotected amine is used to attach one of the two binding domains.
Experimental Protocols: A Conceptual Framework
While specific experimental protocols are highly dependent on the nature of the molecules being conjugated, a general workflow for utilizing Biotin-PEG6-NH-Boc in a bioconjugation reaction can be outlined as follows:
1. Deprotection of the Boc-Protected Amine:
-
Objective: To remove the Boc protecting group and expose the reactive primary amine.
-
General Procedure:
-
Dissolve the Biotin-PEG6-NH-Boc in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction at room temperature for a specified period (typically 1-2 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography or mass spectrometry).
-
Upon completion, remove the acid and solvent under reduced pressure. The resulting product is the deprotected Biotin-PEG6-NH2.
-
2. Conjugation to a Target Molecule:
-
Objective: To form a stable covalent bond (typically an amide bond) between the deprotected linker and a molecule containing a carboxylic acid or an activated ester.
-
General Procedure (for conjugation to a carboxylic acid):
-
Dissolve the target molecule (containing a carboxylic acid) in an appropriate anhydrous solvent (e.g., dimethylformamide or dichloromethane).
-
Add peptide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), to activate the carboxylic acid.
-
Add the deprotected Biotin-PEG6-NH2 to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction for the formation of the desired conjugate.
-
Purify the final product using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Visualizing the Molecular Structure and a Key Application Workflow
To further elucidate the structure and utility of Biotin-PEG6-NH-Boc, the following diagrams are provided.
Caption: Chemical structure of Biotin-PEG6-NH-Boc.
Caption: General workflow for PROTAC development.
Caption: Mechanism of action of a PROTAC molecule.
